molecular formula C19H29NOSi B12098101 3-Acetyl-N-triisopropylsilyl indole CAS No. 889939-11-1

3-Acetyl-N-triisopropylsilyl indole

Cat. No.: B12098101
CAS No.: 889939-11-1
M. Wt: 315.5 g/mol
InChI Key: CGXJUSLQRBGYNP-UHFFFAOYSA-N
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Description

3-Acetyl-N-triisopropylsilyl indole is an organic compound with the molecular formula C19H29NOSi It is a derivative of indole, a heterocyclic aromatic organic compound, and features an acetyl group at the third position and a triisopropylsilyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-N-triisopropylsilyl indole typically involves the following steps:

    Starting Material: The synthesis begins with indole, which is commercially available or can be synthesized through various methods.

    Protection of the Nitrogen Atom: The nitrogen atom of indole is protected by introducing a triisopropylsilyl group. This is usually achieved by reacting indole with triisopropylsilyl chloride in the presence of a base such as triethylamine.

    Acetylation: The protected indole is then acetylated at the third position using an acetylating agent like acetic anhydride or acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

In an industrial setting, the production of this compound would follow similar synthetic routes but on a larger scale. The process would involve optimized reaction conditions to ensure high yield and purity, including controlled temperatures, reaction times, and the use of efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-N-triisopropylsilyl indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.

    Substitution: The acetyl group or the triisopropylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require nucleophiles or electrophiles, depending on the desired transformation, and may be catalyzed by acids or bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3-Acetyl-N-triisopropylsilyl indole has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving indole derivatives, which are known to have various biological activities.

    Medicine: Research into indole derivatives often explores their potential as therapeutic agents, including anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: In the industrial sector, this compound may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which 3-Acetyl-N-triisopropylsilyl indole exerts its effects depends on its specific application. Generally, indole derivatives interact with various molecular targets, including enzymes, receptors, and nucleic acids. The acetyl and triisopropylsilyl groups can influence the compound’s reactivity, solubility, and ability to cross biological membranes, thereby affecting its biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-Acetylindole: Lacks the triisopropylsilyl group, making it less bulky and potentially less lipophilic.

    N-Triisopropylsilyl indole: Lacks the acetyl group, which may affect its reactivity and biological activity.

    Indole-3-carbinol: A naturally occurring compound with different functional groups, known for its anticancer properties.

Uniqueness

3-Acetyl-N-triisopropylsilyl indole is unique due to the presence of both the acetyl and triisopropylsilyl groups. This combination can enhance its stability, solubility, and ability to interact with specific molecular targets, making it a valuable compound for various research applications.

Properties

CAS No.

889939-11-1

Molecular Formula

C19H29NOSi

Molecular Weight

315.5 g/mol

IUPAC Name

1-[1-tri(propan-2-yl)silylindol-3-yl]ethanone

InChI

InChI=1S/C19H29NOSi/c1-13(2)22(14(3)4,15(5)6)20-12-18(16(7)21)17-10-8-9-11-19(17)20/h8-15H,1-7H3

InChI Key

CGXJUSLQRBGYNP-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)N1C=C(C2=CC=CC=C21)C(=O)C

Origin of Product

United States

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